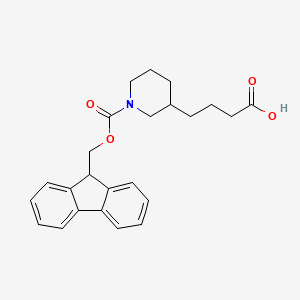

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

CAS No.: 886366-26-3

Cat. No.: VC3251729

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886366-26-3 |

|---|---|

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid |

| Standard InChI | InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) |

| Standard InChI Key | UIDAXORFQBOKLU-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O |

Introduction

The compound 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a synthetic organic molecule that incorporates a fluorenyl group, a piperidine ring, and a butanoic acid chain. This compound is likely used in peptide synthesis or as a building block in organic chemistry due to the presence of the fluorenyl-methoxycarbonyl (Fmoc) group, which is a common protecting group for amines.

Synthesis and Applications

Compounds with the Fmoc group are typically synthesized through reactions involving the introduction of the Fmoc moiety onto an amine group. The synthesis of 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid would likely involve a similar approach, starting with a piperidine derivative and attaching the butanoic acid chain and the Fmoc group through appropriate chemical reactions.

Applications

-

Peptide Synthesis: The Fmoc group is widely used in peptide synthesis due to its ease of removal under basic conditions, making it a versatile protecting group.

-

Organic Synthesis: As a building block, this compound could be used in the synthesis of more complex molecules, especially those requiring a protected amine.

Related Compounds

Several related compounds are documented in the literature, such as 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid and 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. These compounds share similar structural features and are used in similar contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume